molecular formula C16H13N3O3S2 B3739422 N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide

N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide

Cat. No.: B3739422
M. Wt: 359.4 g/mol
InChI Key: XUPJHZWWIZCOST-UHFFFAOYSA-N
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Description

“N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide” is a compound that belongs to the benzothiazole class . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 237.24 and is a solid at room temperature .

Mechanism of Action

The mechanism of action of N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamidemide is not fully understood. However, it has been suggested that it may act through the formation of reactive oxygen species (ROS) that can induce oxidative stress and damage to cancer cells. Moreover, N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamidemide has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamidemide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. Moreover, N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamidemide has been shown to have anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamidemide in lab experiments is its high yield of synthesis. Moreover, it has shown promising results in different applications, including fluorescence detection and photodynamic therapy. However, one of the limitations of using N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamidemide is its potential toxicity, which requires careful handling and safety precautions.

Future Directions

There are several future directions for the research and development of N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamidemide. One of the directions is the exploration of its potential as a therapeutic agent for the treatment of cancer and other diseases. Moreover, the development of new methods for the synthesis of N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamidemide and its derivatives can lead to the discovery of new compounds with potential biological activities. Additionally, the investigation of the mechanism of action of N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamidemide can provide insights into its potential therapeutic targets and applications.
Conclusion:
In conclusion, N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamidemide is a chemical compound that has shown promising results in different scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamidemide can lead to the discovery of new compounds with potential therapeutic applications.

Scientific Research Applications

N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamidemide has shown promising results in different scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as Cu2+, Zn2+, and Cd2+. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Moreover, N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamidemide has been used as a building block for the synthesis of various compounds that have potential biological activities.

Properties

IUPAC Name

N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c20-15(17-9-11-4-2-1-3-5-11)10-23-16-18-13-7-6-12(19(21)22)8-14(13)24-16/h1-8H,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPJHZWWIZCOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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